

# Fedratinib spleen response rate comparison

## JAKARTA COMFORT

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Fedratinib Spleen Response Rates in Clinical Trials

| Trial (Phase)             | Patient Population                                               | Intervention                             | Primary Efficacy Endpoint (SVR35) | Key Symptom Response (TSS50)    |
|---------------------------|------------------------------------------------------------------|------------------------------------------|-----------------------------------|---------------------------------|
| JAKARTA (Phase 3) [1] [2] | JAK-inhibitor-naïve, Intermediate-2/High-risk MF                 | Fedratinib 400 mg/day (n=96) vs. Placebo | 36% at Week 24 [1] [2]            | 36% at Week 24 [1] [2]          |
| JAKARTA2 (Phase 2) [3]    | Ruxolitinib-resistant or intolerant, Intermediate-2/High-risk MF | Fedratinib 400 mg/day                    | 31% (ITT) at End of Cycle 6 [3]   | 27% (ITT) at End of Cycle 6 [3] |

**SVR35:**  $\geq 35\%$  reduction in spleen volume from baseline (measured by MRI/CT); **TSS50:**  $\geq 50\%$  reduction in Total Symptom Score; **ITT:** Intention-to-Treat population.

## Experimental Protocol Details

For the data presented above, here are the methodologies used in the key trials.

- **JAKARTA Trial (NCT01437787) Design [1] [2]:**

- **Population:** Adults with primary or secondary (post-PV/ post-ET) myelofibrosis, classified as Intermediate-2 or High-risk per the IWG-MRT criteria, with palpable splenomegaly ( $\geq 5$  cm below the left costal margin) and a platelet count  $\geq 50 \times 10^9/L$ .
- **Intervention:** Patients were randomized in a 1:1:1 ratio to receive once-daily oral **fedratinib** (400 mg or 500 mg) or placebo.
- **Endpoint Measurement:**
  - **Spleen Volume:** Measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and Week 24. A responder achieved a  $\geq 35\%$  reduction in volume (SVR35) at Week 24, confirmed 4 weeks later.
  - **Symptoms:** Assessed using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) TSS. A responder achieved a  $\geq 50\%$  reduction in total score (TSS50) at Week 24.

- **JAKARTA2 Trial (NCT01523171) Design [3]:**

- **Population:** Adults with intermediate- or high-risk primary or secondary MF who were resistant or intolerant to prior ruxolitinib therapy (investigator-assessed), with splenomegaly and platelet counts  $\geq 50 \times 10^9/L$ .
- **Intervention:** Single-arm study where patients received **fedratinib** 400 mg once daily in 28-day cycles.
- **Endpoint Measurement:**
  - **Spleen Volume:** Measured by MRI/CT at baseline and the End of Cycle 6 (EOC6). The primary endpoint was the proportion of patients achieving SVR35 at EOC6.
  - **This updated analysis** employed an **ITT principle with no imputation for missing data**, differing from the initial analysis that used last-observation-carried-forward (LOCF) in a per-protocol population [3].

## Fedratinib's Mechanism of Action

**Fedratinib** is an oral kinase inhibitor designed for selectivity against Janus kinase 2 (JAK2). Its activity is not limited to JAK2, contributing to its unique clinical profile [1] [4].



[Click to download full resolution via product page](#)

## Key Comparative and Safety Considerations

- **Place in Therapy:** **Fedratinib** is approved for intermediate-2 or high-risk myelofibrosis. It is often used as a second-line option after ruxolitinib failure (intolerance or resistance) but has substantial evidence supporting its use as an effective first-line therapy [1] [4].
- **Safety Profile:** The most common adverse events are grade 1/2 gastrointestinal effects (nausea, diarrhea, vomiting), which are often manageable and tend to decrease over time [1] [4]. **Fedratinib** carries a **Black Box Warning** for the risk of Wernicke's Encephalopathy, a serious neurological condition; monitoring thiamine levels before and during treatment is critical [1] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. in Fedratinib and beyond: indications and future applications... 2025 [pmc.ncbi.nlm.nih.gov]
2. in Fedratinib and beyond: indications and future applications 2025 [ashpublications.com]
3. An updated analysis of the JAKARTA2 study using stringent ... [pmc.ncbi.nlm.nih.gov]
4. , a newly approved treatment for patients with... Fedratinib [nature.com]

To cite this document: Smolecule. [Fedratinib spleen response rate comparison JAKARTA COMFORT]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-spleen-response-rate-comparison-jakarta-comfort>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)